N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
Description
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-10-14(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,10H,5-6H2,1H3 |
InChI Key |
JHZWZIBCWNPZLO-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(COC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Reaction with Sulfonamide Derivatives : The process begins with the reaction of 2,3-dihydro-1-benzofuran with sulfonamide derivatives. This step requires specific conditions to ensure the formation of the desired compound.
N-Methylation : The introduction of a methyl group into the benzofuran ring is typically achieved using N-methylation reagents. This step is crucial for obtaining the final product with the correct structure.
Industrial Production Methods
Industrial production involves large-scale synthesis using continuous flow reactors to maintain consistent quality and yield. The process includes:
Continuous Flow Reactors : These reactors allow for efficient and controlled reactions, ensuring uniformity in the product.
Purification Steps : Techniques such as recrystallization or chromatography are employed to achieve the desired purity level of the compound.
Chemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C9H11NO3S |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H11NO3S/c1-10-14(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,10H,5-6H2,1H3 |
| InChI Key | JHZWZIBCWNPZLO-UHFFFAOYSA-N |
| Canonical SMILES | CNS(=O)(=O)C1=CC2=C(COC2)C=C1 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group serves as a key site for nucleophilic substitution. Reactions typically occur at the sulfonamide nitrogen or adjacent positions:
-
Aminolysis : Reacts with amines (e.g., aliphatic or aromatic amines) to form secondary or tertiary sulfonamides. For example, coupling with piperidine derivatives in tetrahydrofuran (THF) at 60°C yields modified sulfonamides with enhanced steric bulk .
-
Halogenation : Bromination or chlorination at the benzofuran ring’s para-position occurs using N-bromosuccinimide (NBS) or chlorine gas in acetic acid, yielding halogenated derivatives .
Table 1: Nucleophilic Substitution Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | THF | 60°C | 75–85 | |
| NBS | Acetic acid | 25°C | 60–70 |
Cyclization Reactions
The benzofuran scaffold facilitates intramolecular cyclization under acidic or basic conditions:
-
Acid-Mediated Cyclization : In the presence of H₂SO₄ or polyphosphoric acid, the sulfonamide group reacts with adjacent substituents to form fused heterocycles (e.g., oxadiazoles).
-
Base-Promoted Cyclization : Using K₂CO₃ in DMF, the compound undergoes ring closure to generate tricyclic derivatives .
Key Example :
Cyclization with 3-methyl-1,2,4-oxadiazole in dichloromethane (DCM) under microwave irradiation (100°C, 30 min) produces a fused oxadiazole-benzofuran system.
Cross-Coupling Reactions
Palladium- or copper-catalyzed coupling reactions enable functionalization of the benzofuran ring:
-
Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to introduce aryl groups at the 5-position .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos .
Table 2: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 82 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 68 |
Acid-Base Reactions
The sulfonamide’s –SO₂NH– group exhibits amphoteric behavior:
-
Protonation : Reacts with strong acids (e.g., HCl) to form water-soluble salts.
-
Deprotonation : Treated with NaOH or KOH to generate a nucleophilic –SO₂N⁻– species, which participates in alkylation .
Example : Alkylation with methyl iodide in DMF (0°C, 2 h) yields N-methyl derivatives with >90% efficiency .
Oxidation and Reduction
-
Oxidation : The benzofuran ring oxidizes with KMnO₄ in acidic conditions to form quinone-like structures .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative .
Biological Activity and SAR
While beyond the scope of reactions, SAR studies highlight that halogenation at the benzofuran ring (e.g., bromine) enhances antimicrobial and anticancer activity . Derivatives with substituted sulfonamides exhibit improved binding to targets like tubulin or HIF-1α .
Scientific Research Applications
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tumor and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3-Acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide
- Molecular Formula : C₁₈H₁₄ClN₃O₇S
- Key Features : Incorporates electron-withdrawing groups (chloro, nitro) and an acetylated benzofuran ring.
- Such modifications are common in agrochemicals or protease inhibitors .
1-(2-Chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide
- Molecular Formula : C₂₀H₂₄ClN₂O₃S
- Key Features: Contains a chlorophenyl group and a dimethylaminoethyl side chain.
- Implications: The dimethylamino group improves solubility in aqueous media, which is critical for blood-brain barrier penetration in CNS-targeting drugs. This contrasts with the target compound’s lack of ionizable groups, suggesting divergent pharmacological applications .
2,3-Dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate
- Molecular Formula: Not specified in evidence, but structural analysis indicates a sulfonate ester instead of a sulfonamide.
- Key Features : The sulfonate group confers higher acidity (pKa ~1–2) versus sulfonamides (pKa ~10–11), making it suitable for pesticidal formulations where rapid hydrolysis is advantageous .
Physicochemical and Spectroscopic Comparisons
- Vibrational Spectroscopy : Benzofuran sulfonamides exhibit characteristic IR bands at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching). Substituents like nitro groups (as in ) shift these bands due to increased conjugation .
- NMR Chemical Shifts: The N-methyl group in the target compound would likely produce a singlet near δ 2.5–3.0 ppm in ¹H NMR, distinct from the split signals of bulkier substituents (e.g., dimethylaminoethyl in ) .
Q & A
Basic: What methods are used to determine the crystal structure of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide?
The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD). Data collection involves high-resolution diffraction patterns, followed by refinement using programs like SHELXL. For example, SHELX software integrates tools for phase determination (SHELXD) and refinement (SHELXL), enabling precise modeling of atomic positions and thermal parameters. Hydrogen bonding networks can be visualized using ORTEP-3 for graphical representation .
Advanced: How can discrepancies in hydrogen bonding patterns between polymorphs of this compound be systematically resolved?
Discrepancies arise due to variations in molecular packing or solvent inclusion. Graph set analysis (as per Etter’s formalism) quantifies hydrogen bond motifs (e.g., chains, rings) and identifies dominant interactions. Pairing this with density functional theory (DFT) calculations helps validate observed geometries. For instance, conflicting C–H···O vs. N–H···O interactions in polymorphs can be resolved by comparing calculated vs. experimental bond lengths and angles .
Basic: What synthetic routes are reported for this compound?
Common routes involve nucleophilic substitution of sulfonyl chlorides with amines. For example:
React 1,3-dihydro-2-benzofuran-5-sulfonyl chloride with methylamine in anhydrous THF.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Yields are optimized by controlling temperature (0–5°C) and using bases like triethylamine to scavenge HCl .
Advanced: How is regioselectivity achieved in synthesizing derivatives of this compound?
Regioselective synthesis requires steric and electronic control. For example:
- Electron-deficient benzofuran cores favor sulfonamide formation at the 5-position due to enhanced electrophilicity.
- Catalytic systems : Pd-mediated cross-coupling or Lewis acids (e.g., BF₃·Et₂O) direct substitutions to less hindered sites.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective bond formation .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms methyl group integration (δ ~2.3 ppm for N–CH₃) and benzofuran aromaticity.
- IR : Strong S=O stretches (~1350 cm⁻¹) and N–H bends (~3300 cm⁻¹) validate sulfonamide functionality.
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How should conflicting bioactivity data in sulfonamide studies be analyzed?
Contradictions often stem from:
- Purity : Trace solvents (e.g., DMSO residues) can inhibit assays. Validate via HPLC (>95% purity).
- Structural analogs : Compare activity of N-methyl vs. N-ethyl derivatives to isolate methyl group effects.
- Assay conditions : Adjust pH to mimic physiological environments, as sulfonamide ionization (pKa ~10) impacts binding .
Basic: What computational tools model the electronic properties of this compound?
DFT software (e.g., Gaussian, ORCA) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, the electron-withdrawing sulfonamide group lowers LUMO energy, enhancing electrophilicity at the benzofuran ring. Solvent effects are modeled using PCM (Polarizable Continuum Model) .
Advanced: What crystallographic challenges arise in resolving disordered structures of this compound?
Disorder in the methyl or sulfonamide groups complicates refinement. Strategies include:
- Twinned data : Use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections.
- Occupancy refinement : Assign partial occupancies to disordered atoms.
- Hydrogen placement : Restrain N–H and C–H distances using DFIX/ISOR constraints .
Basic: How is the stability of this compound assessed under varying conditions?
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) measures decomposition temperatures.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify intact compound over time .
Advanced: How can supramolecular interactions of this compound be exploited for material design?
The sulfonamide group forms robust hydrogen-bonded frameworks. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
